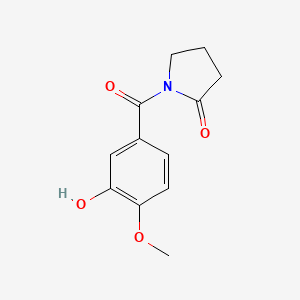
4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide is a heterocyclic compound that contains a sulfur atom within its ring structure. The presence of the propargyl group (a three-carbon chain with a triple bond) and the oxo group (a carbonyl group) makes this compound highly versatile in organic synthesis. It is used as a building block for more complex molecules and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide typically involves the reaction of a thiapiperidine derivative with a propargylating agent. One common method is the copper-catalyzed A3-type coupling process, which involves the reaction of formaldehyde, β-aminoalcohols, and acetylenes . This multicomponent reaction is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The propargyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiapiperidine derivatives.
Scientific Research Applications
4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide involves its interaction with molecular targets through its functional groups. The propargyl group can participate in cyclization reactions, while the oxo group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-propargyl oxazolidines
- N, N-dipropargyl vicinal amino alcohols
- Propargylated isatins
Uniqueness
4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide is unique due to the presence of both the sulfur atom and the propargyl group within its structure. This combination provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
4-prop-2-ynyl-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C7H11NOS/c1-2-3-8-4-6-10(9)7-5-8/h1H,3-7H2 |
InChI Key |
MNPCPRODRLJMKO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCS(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isothiazolo[4,3-D]pyrimidine](/img/structure/B8781686.png)





![3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B8781755.png)
![7-chloro-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8781759.png)



![DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE](/img/structure/B8781776.png)

